REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[Cl-].[CH3:9][N+:10](=[CH2:12])[CH3:11].C([Cl:16])(=O)C>C(#N)C>[ClH:16].[CH3:9][N:10]([CH2:12][CH:3]1[C:4](=[O:7])[CH2:5][CH2:6][O:1][CH2:2]1)[CH3:11] |f:1.2,5.6|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.69 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[N+](C)=C
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred at a bath temperature of 60° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
it was stirred at room temperature for 60 hours
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C)CC1COCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |